BenchChemオンラインストアへようこそ!

Fmoc-N-methyl-D-leucine

Chiral purity Stereochemistry Optical rotation

Fmoc-N-methyl-D-leucine (CAS 103478-63-3, synonym Fmoc-N-Me-D-Leu-OH) is a doubly modified amino acid building block in which the leucine scaffold carries both a 9-fluorenylmethyloxycarbonyl (Fmoc) α-amino protecting group and an Nα-methyl substituent, and is produced in the D-configuration. This combination places the compound at the intersection of two well-established peptide-engineering strategies—N-methylation and D-amino acid incorporation—making it a specialized building block for Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
Cat. No. B7788995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-methyl-D-leucine
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)
InChIKeyBUJQSIPFDWLNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-methyl-D-leucine: A Stereochemically Defined N-Methyl Amino Acid Building Block for Solid-Phase Peptide Synthesis


Fmoc-N-methyl-D-leucine (CAS 103478-63-3, synonym Fmoc-N-Me-D-Leu-OH) is a doubly modified amino acid building block in which the leucine scaffold carries both a 9-fluorenylmethyloxycarbonyl (Fmoc) α-amino protecting group and an Nα-methyl substituent, and is produced in the D-configuration . This combination places the compound at the intersection of two well-established peptide-engineering strategies—N-methylation and D-amino acid incorporation—making it a specialized building block for Fmoc-based solid-phase peptide synthesis (SPPS) . It is supplied as a white to off-white powder with a molecular formula of C₂₂H₂₅NO₄ and a molecular weight of 367.44 g/mol, and is soluble in DMF (0.3 g in 2 mL) . The presence of both the N-methyl group and the D-configuration in a single cassette differentiates it fundamentally from the more common L-leucine, N-methyl-L-leucine, and non-methylated D-leucine building blocks.

Why Fmoc-N-methyl-D-leucine Cannot Be Replaced by L-Leucine, N-Methyl-L-leucine, or Non-Methylated D-Leucine in SPPS


In-class substitution of Fmoc-N-methyl-D-leucine with its nearest structural neighbors—Fmoc-N-methyl-L-leucine, Fmoc-D-leucine, or Fmoc-L-leucine—introduces measurable differences in stereochemical identity, coupling reactivity, and the downstream properties of the assembled peptide that are not interchangeable without altering experimental outcomes. The D-configuration provides a defined optical rotation opposite in sign to that of the L-antipode , directly conferring resistance to proteolytic degradation in the final peptide that cannot be achieved with L-amino acids [1]. The Nα-methyl group simultaneously restricts backbone conformational freedom and eliminates the amide NH available for hydrogen bonding, effects that improve oral bioavailability and membrane permeability but also impose distinct steric penalties during solid-phase coupling that require specific activation protocols (e.g., HATU rather than HBTU) [2]. Choosing Fmoc-L-leucine or non-methylated Fmoc-D-leucine would therefore sacrifice either the metabolic stability or the conformational rigidity and permeability advantages that are the raison d'être for procuring the doubly modified building block. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for Fmoc-N-methyl-D-leucine Versus Closest Analogs


Optical Rotation: Definitive Chiral Purity Gate Between D- and L-Enantiomers

Fmoc-N-methyl-D-leucine and its enantiomer Fmoc-N-methyl-L-leucine exhibit opposite and quantitatively distinguishable specific rotations under identical measurement conditions (C=1 in DMF, 20°C). This property serves as a mandatory release criterion for verifying stereochemical identity and enantiomeric purity upon receipt, and is the primary analytical barrier preventing uncontrolled substitution of one enantiomer for the other in a synthesis protocol .

Chiral purity Stereochemistry Optical rotation

Chromatographic Purity: HPLC Specification Differential Between D- and L-Isomer Commercial Grades

When sourced from the same manufacturer, the D-isomer is available at a certified purity of ≥99% (HPLC), whereas the corresponding L-isomer is certified at ≥98% (HPLC) under identical analytical conditions . This one-percentage-point differential, while modest in absolute terms, becomes significant in stepwise solid-phase synthesis where each coupling cycle amplifies the effect of trace impurities; at 99% per-step purity the theoretical yield for a 20-mer peptide is approximately 82%, dropping to roughly 67% at 98% per-step efficiency [1].

HPLC purity Quality control Peptide synthesis

N-Methylation Impact: Coupling Reactivity Requirements and Bioactivity Consequences

The Nα-methyl group of Fmoc-N-methyl-D-leucine eliminates the backbone amide NH donor, conferring improved oral bioavailability, enzymatic stability, and selectivity to the final peptide, while inhibiting aggregation and increasing water solubility [1]. However, this N-methylation also increases steric hindrance at the coupling site, making standard coupling reagents such as HBTU and HCTU less effective; high-yield incorporation requires specialized activation with HATU (4 equiv) and DIEA (8 equiv) [1]. Unmethylated analogs such as Fmoc-D-leucine do not require these special conditions and do not provide the same bioavailability benefits .

N-methylation Coupling efficiency Proteolytic stability

D-Configuration: Enzymatic Degradation Resistance Relative to L-Configuration

The D-configuration of Fmoc-N-methyl-D-leucine renders the resulting peptide bond resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acid substrates. Studies of all-D-amino acid cationic antimicrobial heptapeptides demonstrate complete protease resistance and retained or enhanced potency against ESKAPE pathogens compared to their all-L counterparts [1]. When combined with N-methylation, this D-configuration contributes additively to peptide stability, as N-methyl groups further block protease access to the scissile amide bond [2].

D-amino acid Proteolytic stability Therapeutic peptides

Physical Form, Melting Point, and Storage Specifications as Procurement Quality Gates

Fmoc-N-methyl-D-leucine is characterized by a melting point of 108–120°C (Sigma Aldrich: 108–116°C; Chem-Impex 99% grade: 110–120°C), appearing as a white to off-white powder . The L-antipode shows a subtly narrower and slightly higher melting range (113–118°C from CymitQuimica; 110–118°C from Chem-Impex) . Both enantiomers require storage at 2–8°C, reflecting the thermal sensitivity of the Fmoc group .

Physical characterization Quality control Storage stability

Procurement-Driven Application Scenarios for Fmoc-N-methyl-D-leucine in Peptide Synthesis


Design and Synthesis of Protease-Resistant Therapeutic Peptides

Investigators developing peptide therapeutics for in vivo administration where plasma stability is rate-limiting should prioritize Fmoc-N-methyl-D-leucine. The D-configuration directly resists proteolytic cleavage by endogenous enzymes [1], while the Nα-methyl group further shields the amide backbone and improves oral bioavailability . This dual modification is particularly relevant for antimicrobial peptides targeting ESKAPE pathogens, where all-D and N-methyl analogs have demonstrated retained potency with complete protease resistance [1].

Chiral Structure-Activity Relationship (SAR) Studies Requiring Matched D/L Pairs

When a research program systematically explores the stereochemical determinants of peptide bioactivity, Fmoc-N-methyl-D-leucine and its L-antipode must be procured as a matched pair. The quantitative optical rotation difference (+22° vs. −21° under identical conditions ) provides a verifiable gate to confirm that the intended enantiomer has been incorporated at each position, enabling rigorous SAR interpretation and reproducible chiral switching experiments.

Solid-Phase Synthesis of Cyclic and Conformationally Constrained Peptides

Fmoc-N-methyl-D-leucine is suited for the synthesis of cyclic peptides and N-methyl-rich sequences where the methyl group restricts backbone flexibility and promotes turn conformations [1]. Because coupling to N-methyl amino acids requires HATU-based activation rather than standard HBTU protocols [1], procurement of a ≥99% pure building block mitigates the cumulative yield penalty associated with the inherently lower coupling efficiency of sterically hindered residues.

Quality-Controlled Scale-Up and GMP-Oriented Peptide Production

For process development groups transitioning peptide leads from discovery to preclinical or GMP manufacturing, the documented ≥99% HPLC purity specification [1] and defined storage conditions (2–8°C) [1] of the high-grade product provide the analytical traceability and lot-to-lot consistency required for regulatory documentation. The melting point specification (108–120°C) serves as an orthogonal identity check in a multi-lot manufacturing environment.

Quote Request

Request a Quote for Fmoc-N-methyl-D-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.